molecular formula C8H7N3O B3013765 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde CAS No. 120321-75-7

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde

Cat. No.: B3013765
CAS No.: 120321-75-7
M. Wt: 161.164
InChI Key: YURRLZPULCNZHM-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a benzene ring, with a methyl group at the 1-position and an aldehyde group at the 7-position

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and 1,2,3-triazole, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.

Mode of Action

It is known that the 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit myriad of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 16116 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might have similar effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions might affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzyl alcohol with formic acid and subsequent cyclization can yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde can be compared with other similar compounds such as:

    1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid: Oxidized form with a carboxylic acid group instead of an aldehyde.

    1-Methyl-1H-benzo[d][1,2,3]triazole-7-methanol: Reduced form with a primary alcohol group instead of an aldehyde.

Properties

IUPAC Name

3-methylbenzotriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURRLZPULCNZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred mixture of 7.4 parts of potassium permanganate, 0.6 parts of 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine and 130 parts of dichloromethane was added dropwise a solution of 7.6 parts of 1-methyl-1H-benzotriazole-7-methanol in dichloromethane. Upon complete addition, stirring was continued for 2 hours. The reaction mixture was filtered over diatomaceous earth and washed with dichloromethane. The organic layer was washed with 30 parts of a hydrochloric acid solution 2N and then with a sodium carbonate solution, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of dichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 3.5 parts (46.6%) of 1-methyl-1H-benzotriazole-7-carboxaldehyde; mp. 126° C. (int. 18).
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 7.4 parts of potassium permanganate, 0.6 parts of 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl] ethamamine and 130 parts of dichloromethane was added dropwise a solution of 7.6 parts of 1-methyl-1H-benzotriazole-7-methanol in dichloromethane. Upon complete addition, stirring was continued for 2 hours. The reaction mixture was filtered over diatomaceous earth and washed with dichloromethane. The organic layer was washed with 30 parts of a hydrochloric acid solution 2N and then with a sodium carbonate solution, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of dichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 3.5 parts (46.6%) of 1-methyl-1-H-benzotriazole-7-carboxaldehyde; mp. 126° C. (int. 18).
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